molecular formula C11H7F2NO3 B7466922 (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid

(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid

Cat. No.: B7466922
M. Wt: 239.17 g/mol
InChI Key: MQYLJWZYVASSER-VMPITWQZSA-N
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Description

(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid is a chemical compound characterized by the presence of a cyano group, a difluoromethoxy group, and a phenyl group attached to a prop-2-enoic acid backbone

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to target molecules, potentially affecting biological processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethoxy-substituted phenylprop-2-enoic acids and related derivatives . These compounds share structural similarities but may differ in their reactivity and applications.

Uniqueness

(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid is unique due to the presence of both the cyano and difluoromethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO3/c12-11(13)17-9-4-2-1-3-7(9)5-8(6-14)10(15)16/h1-5,11H,(H,15,16)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYLJWZYVASSER-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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